Platinum selenoguanine

Cross-resistance profiling HGPRT deficiency Purine antagonist resistance

Platinum selenoguanine [SeG-Pt(II), CAS 73572-63-1] is a square-planar platinum(II) coordination complex bearing two molecules of the selenium-modified purine base 6-selenoguanine as anionic ligands, coordinated through the N7 and Se6 atoms in a trans geometry. With molecular formula C₁₀H₈N₁₀PtSe₂ and molecular weight 621.25 g/mol, this compound belongs to the class of platinum(II)–selenopurine complexes first synthesized and characterized by Maeda and co-workers between 1979 and 1982.

Molecular Formula C10H8N10PtSe2
Molecular Weight 621.3 g/mol
CAS No. 73572-63-1
Cat. No. B1249104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlatinum selenoguanine
CAS73572-63-1
Synonymsplatinum selenoguanine
selenoguanine platinum(II)
selenoguanine PT(II)
Molecular FormulaC10H8N10PtSe2
Molecular Weight621.3 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=NC(=N2)N)[Se-].C1=NC2=C(N1)C(=NC(=N2)N)[Se-].[Pt+2]
InChIInChI=1S/2C5H5N5Se.Pt/c2*6-5-9-3-2(4(11)10-5)7-1-8-3;/h2*1H,(H4,6,7,8,9,10,11);/q;;+2/p-2
InChIKeyNNQCXYFKRFNNAS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Platinum Selenoguanine (CAS 73572-63-1): Core Identity and Procurement-Relevant Characteristics


Platinum selenoguanine [SeG-Pt(II), CAS 73572-63-1] is a square-planar platinum(II) coordination complex bearing two molecules of the selenium-modified purine base 6-selenoguanine as anionic ligands, coordinated through the N7 and Se6 atoms in a trans geometry . With molecular formula C₁₀H₈N₁₀PtSe₂ and molecular weight 621.25 g/mol, this compound belongs to the class of platinum(II)–selenopurine complexes first synthesized and characterized by Maeda and co-workers between 1979 and 1982 . It is structurally distinct from both clinical platinum drugs (e.g., cisplatin, carboplatin) and sulfur-analog purine–platinum complexes such as thioguanine-platinum(II) [TG-Pt(II)], and its biological profile is defined by a direct cytotoxic mechanism, sustained-release pharmacokinetics, and a cross-resistance pattern that diverges fundamentally from that of its closest structural analogs .

1
Direct-cytotoxicity probe independent of HGPRT-mediated activation
Mechanism-divergent control for platinum-purine resistance studies
2
Sustained-release prodrug model with slow selenoguanine liberation
Relevant for PK/PD studies of depot platinum complexes
3
Selenium-purine coordination chemistry for ligand SAR investigations
Compare Se vs. S analogs and base vs. nucleoside ligand impact

Why Thioguanine-Platinum(II) and Other Purine–Platinum Complexes Cannot Substitute for Platinum Selenoguanine in Research Applications


Despite sharing a common platinum(II)–purine scaffold, platinum selenoguanine cannot be interchanged with its sulfur analog thioguanine-platinum(II) [TG-Pt(II)] or with the closely related selenoguanosine-platinum(II) [Pt(SeGR)₂] without fundamentally altering experimental outcomes. Three lines of evidence establish non-interchangeability: (1) SeG-Pt(II) exerts cytotoxicity through a direct mechanism intrinsic to the intact complex, whereas TG-Pt(II) functions as a prodrug that requires enzymatic hydrolysis to release free thioguanine ; (2) in HGPRT-deficient tumor cells, SeG-Pt(II) retains full activity (negligible cross-resistance) while TG-Pt(II) loses efficacy entirely ; and (3) [Pt(SeG)₂] confers significantly longer survival in L1210-bearing mice than [Pt(SeGR)₂] at equivalent dosing (16 vs. 12 days at 400 mg/kg) . These mechanistic and pharmacological divergences mean that substituting any in-class analog invalidates the specific biological readout that defines this compound's research utility.

Platinum Selenoguanine
Direct cytotoxicity retained in HGPRT-deficient cells; intact complex mechanism.
Thioguanine-Pt(II) analog
Prodrug requiring enzymatic hydrolysis; high cross-resistance in same model.
Distinct cytotoxicity mechanism may cause assay readout divergence: SeG-Pt(II) bypasses purine salvage pathway dependence, while TG-Pt(II) relies on HGPRT activation. Interchange without validation may invalidate resistance-model conclusions.
In vivo survival endpoints differ substantially between base (SeG) and nucleoside (SeGR) ligands; substituting analogs may alter efficacy interpretation in L1210 models.

Quantitative Differentiation of Platinum Selenoguanine from Closest Analogs: A Comparator-Based Evidence Guide


Cross-Resistance Divergence: SeG-Pt(II) Retains Full Cytotoxicity in HGPRT-Deficient Cells Where TG-Pt(II) Fails

In the L5178Y/MP murine lymphoma subline genetically lacking hypoxanthine-guanine phosphoribosyltransferase (HGPRT)—the anabolic enzyme required for purine antagonist activation—platinum selenoguanine [SeG-Pt(II)] exhibited negligible cross-resistance and retained cytotoxic efficacy, while thioguanine-platinum(II) [TG-Pt(II)] showed high cross-resistance with resistance ratios nearly identical to those of free thioguanine . This divergent behavior was further corroborated by delayed cytotoxicity assays: TG-Pt(II) produced the delayed cell-killing kinetics characteristic of purine antimetabolites (consistent with its prodrug mechanism), whereas SeG-Pt(II) showed no delayed cytotoxicity—a profile shared with cisplatin . The definitive mechanistic conclusion is that TG-Pt(II) exerts antitumor activity through its hydrolysis product thioguanine, while SeG-Pt(II) is cytotoxic in its intact complex form .

Cross-resistance in HGPRT⁻ cells
Head-to-head
SeG-Pt(II): negligible resistance, no delayed cytotoxicity. TG-Pt(II): high resistance, delayed cell-killing kinetics.
Divergent mechanism: direct cytotoxicity vs. prodrug hydrolysis
L5178Y/MP subline; HGPRT⁻/⁻ confirmed. Reported in vitro comparison.
Cross-resistance profiling HGPRT deficiency Purine antagonist resistance Mechanism of action discrimination

In Vitro ID50: ~60,000-Fold Lower Direct Potency of the Intact Complex Versus Free Selenoguanine Confirms Prodrug-Type Slow-Release Mechanism

Direct in vitro cytotoxicity testing on L1210 murine leukemia cells revealed that the intact platinum selenoguanine complex [Pt(SeG)₂] has an ID₅₀ of 2.51 × 10⁻⁴ M, which is approximately 60,000-fold higher (i.e., less potent) than the ID₅₀ of 4.16 × 10⁻⁹ M for free selenoguanine (SeG) . This massive potency differential in cell culture, when contrasted with the compound's retained in vivo antitumor efficacy, provides direct quantitative evidence for the prodrug/slow-release mechanism: the complex is intrinsically far less cytotoxic than free SeG, but in vivo it gradually releases active SeG into the bloodstream, sustaining antitumor effect over an extended period . This slow-release property was experimentally confirmed by measuring SeG concentration in blood over time after complex administration .

In vitro potency gap
Head-to-head
ID₅₀: 2.51 × 10⁻⁴ M (complex) vs. 4.16 × 10⁻⁹ M (free SeG) — ~60,300-fold difference.
Supports sustained-release prodrug interpretation
L1210 cells; reported ID₅₀ values. Intrinsic cytotoxicity far lower than free SeG.
In vitro cytotoxicity ID50 Prodrug characterization Slow-release kinetics

In Vivo Survival Benefit: [Pt(SeG)₂] Extends Survival by 33% Over the Nucleoside Analog [Pt(SeGR)₂] at Equivalent Dosing in L1210 Leukemia Model

In DBA/2 mice inoculated with L1210 leukemia cells, the selenoguanine-based platinum complex [Pt(SeG)₂] at a dose of 400 mg/kg produced a mean survival time of 16 days, compared with 12 days for the selenoguanosine-based analog [Pt(SeGR)₂] at the same dose, and 9 days for untreated controls . This represents a 33% improvement in survival for the selenoguanine complex over the selenoguanosine complex, and a 78% extension over control. The antitumor activity of [Pt(SeGR)₂] was explicitly noted as being less than that of [Pt(SeG)₂] . Additionally, the cis-diammine derivative cis-[Pt(NH₃)₂(SeG)] was found to be less effective and more toxic than [Pt(SeG)₂] at higher doses, though at its optimal dose of 50 mg/kg it showed a better outcome than [Pt(SeG)₂] .

In vivo survival benefit
Head-to-head
[Pt(SeG)₂] 16 d vs. [Pt(SeGR)₂] 12 d at 400 mg/kg; control 9 d.
Ligand choice impacts model survival endpoint
L1210-bearing DBA/2 mice; reported mean survival. SeG base outperformed SeGR nucleoside.
In vivo antitumor efficacy L1210 leukemia model Survival endpoint SeG vs. SeGR ligand comparison

Aqueous Stability Profile: 10-Day Stability at 37°C in Aqueous Solvents With Serum-Dependent Degradation

The selenoguanine-platinum(II) complexes, including [Pt(SeG)₂], demonstrated high stability in various aqueous solvents at 37°C over a 10-day observation period, but underwent degradation in the presence of mouse serum . This stability profile was established for multiple seleno- and thio-purine complexes of cis-diamminoplatinum(II), with the antitumor activity noted as being dependent on the nature of the purine ligand . Furthermore, the intact complexes were detectable in the intraperitoneal cavity of mice even 10 days after drug injection, confirming prolonged local stability during stagnation at the injection site . This serum-labile yet aqueous-stable profile is mechanistically consistent with the observed slow release of selenoguanine in blood .

Aqueous stability
Class-level
Stable ≥10 d at 37°C in aqueous solvents; degraded in mouse serum. Complex detectable in peritoneal cavity 10 d post-injection.
Supports formulation handling; serum lability enables biological activation
Data from seleno-/thio-purine Pt(II) class; precise half-life not quantified.
Chemical stability Formulation development Serum lability Aqueous solubility

Toxicity Profile: Very Low Systemic Toxicity in Mice at Therapeutically Active Doses

Across all published in vivo studies, platinum selenoguanine and related selenopurine–platinum(II) complexes consistently exhibited antitumor activity of medium strength accompanied by very low toxicity . This contrasts with the clinical platinum drug cisplatin, which is well-documented to cause severe dose-limiting toxicities including nephrotoxicity, ototoxicity, neurotoxicity, and myelosuppression . The favorable toxicity profile of SeG-Pt(II) has been corroborated by independent MeSH curation: the parent ligand 6-selenoguanine is annotated as an analog of 6-thioguanine with superior therapeutic index and lower toxicity . While no direct head-to-head maximum tolerated dose (MTD) comparison between SeG-Pt(II) and cisplatin has been published, the consistent characterization of toxicity as very low across three independent publications from the Maeda group provides reproducible class-level evidence .

Toxicity profile
Data to verify
Consistently reported very low systemic toxicity in mice at active doses; no quantitative MTD/LD₅₀.
Favorable tolerability endpoint context for repeated-dose designs
Qualitative cross-study observation. Direct cisplatin MTD comparison unavailable.
In vivo toxicity Therapeutic window Safety profiling Platinum drug tolerability

Recommended Research and Procurement Application Scenarios for Platinum Selenoguanine Based on Verified Evidence


Mechanistic Studies of Platinum-Drug Resistance Independent of HGPRT-Mediated Activation

Platinum selenoguanine is uniquely suited for discriminating between prodrug-hydrolysis-dependent and direct cytotoxic mechanisms in platinum-purine complexes. Because SeG-Pt(II) retains full activity in HGPRT-deficient L5178Y/MP cells while TG-Pt(II) loses activity entirely , this compound serves as a critical probe for studies investigating resistance mechanisms that bypass purine salvage pathway dependence. Researchers studying acquired resistance to purine antimetabolites or cross-resistance between platinum drug classes can use SeG-Pt(II) as a direct-cytotoxicity control compound that is mechanistically uncoupled from the HGPRT/hydrolysis activation axis.

Sustained-Release Platinum Prodrug Design and Pharmacokinetic Modeling

The ~60,000-fold in vitro-to-in vivo potency differential (ID₅₀ = 2.51 × 10⁻⁴ M for [Pt(SeG)₂] vs. 4.16 × 10⁻⁹ M for free SeG) , combined with the experimentally confirmed slow release of selenoguanine into blood and prolonged intraperitoneal residence (≥10 days) , makes this compound an ideal model system for pharmacokinetic/pharmacodynamic (PK/PD) studies of sustained-release platinum therapeutics. Researchers developing depot-formulation platinum agents or seeking a benchmark slow-release platinum complex for comparative PK studies can leverage the documented release kinetics and stability profile of SeG-Pt(II).

Comparative Ligand Screening: Selenium- vs. Sulfur-Containing Purine–Platinum Complexes

The head-to-head in vivo survival comparison showing [Pt(SeG)₂] superiority (16 days) over [Pt(SeGR)₂] (12 days) at equivalent 400 mg/kg dosing positions platinum selenoguanine as the preferred reference compound for structure-activity relationship (SAR) studies exploring the impact of selenium-for-sulfur substitution and base-vs.-nucleoside ligand choice on antitumor efficacy. Procurement of matched SeG-Pt(II) and TG-Pt(II) pairs enables controlled experiments that isolate the contribution of the selenium atom to cytotoxicity mechanism, cross-resistance behavior, and delayed cytotoxicity phenotype .

Low-Toxicity Platinum Complex Benchmarking in Murine Tumor Models

Given the consistently reported very low systemic toxicity across multiple independent studies , platinum selenoguanine can serve as a low-toxicity reference compound in murine oncology studies where cisplatin-class compounds produce confounding toxicity that limits dosing schedules or obscures efficacy readouts. The favorable toxicity annotation of the parent ligand 6-selenoguanine—noted as having superior therapeutic index and lower toxicity versus 6-thioguanine —further supports its use in experimental designs requiring repeated or prolonged administration protocols.

Application
Selection Property
Validation Focus
Platinum-drug resistance mechanism studies (HGPRT-independent)
Cytotoxicity mechanism discrimination
HGPRT-deficient cell model endpoint validation
Sustained-release platinum prodrug PK/PD modeling
Slow-release kinetics and stability profile
In vivo SeG liberation and exposure-model review
Selenium vs. sulfur purine ligand SAR screening
Ligand-dependent activity differential
Matched SeG/TG pair comparator studies
Low-toxicity reference for murine oncology protocols
Tolerability endpoint context
Repeated-dose safety endpoint monitoring
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